molecular formula C18H13N3O2S2 B2679609 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide CAS No. 477326-98-0

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide

Cat. No.: B2679609
CAS No.: 477326-98-0
M. Wt: 367.44
InChI Key: MIHDFUBLOSCIQQ-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a synthetic organic compound designed for research use, featuring a benzothiazole core linked to a thiazole ring via an amide bond containing a meta-methoxybenzoyl group. This structure incorporates privileged scaffolds in medicinal chemistry, known for conferring significant biological activity and enhancing molecular recognition by biological targets . The benzothiazole nucleus is extensively documented for its potent and diverse anticancer properties. Scientific literature indicates that benzothiazole derivatives can demonstrate selective, potent activity against a range of cancer cell lines, including mammary, ovarian, colon, and renal carcinomas . The anticancer mechanisms are multifaceted and may include the inhibition of tumor-associated enzymes such as carbonic anhydrase, which plays a key role in tumor hypoxia and metastasis . Furthermore, structural analogs of this compound, specifically N-(thiazol-2-yl)-benzamide derivatives, have been identified as a novel class of selective negative allosteric modators for the Zinc-Activated Channel (ZAC), a unique Cys-loop receptor . This makes such compounds valuable pharmacological tools for probing the poorly understood physiological functions of ZAC in the central nervous system and periphery . Researchers can leverage this high-value chemical probe in oncology research for investigating novel chemotherapeutic pathways and in neuroscience for studying ion channel physiology. As with all research chemicals, this product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. The buyer assumes responsibility for confirming product identity and/or purity prior to use.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c1-23-12-6-4-5-11(9-12)16(22)21-18-20-14(10-24-18)17-19-13-7-2-3-8-15(13)25-17/h2-10H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHDFUBLOSCIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide typically involves multiple steps, starting with the formation of the benzothiazole and thiazole rings

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide has shown potential as an antibacterial and antifungal agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for developing new antimicrobial drugs.

Medicine: The compound has been studied for its potential therapeutic effects, including its use in treating infections and inflammatory conditions. Its mechanism of action involves interfering with microbial cell wall synthesis and disrupting cellular processes.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide exerts its effects involves targeting specific molecular pathways. The compound interacts with microbial cell walls, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in microbial metabolism, further enhancing its antimicrobial properties.

Comparison with Similar Compounds

BA98488 (N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide)

  • Structure : Contains dual benzothiazolyl-thiazolyl groups linked via an acetamide bridge.
  • Molecular Weight : 564.68 g/mol (C₂₄H₁₆N₆O₃S₄), significantly higher than the target compound.
  • However, the increased molecular weight may reduce solubility compared to the simpler methoxybenzamide derivative .

N-(1,3-Benzothiazol-2-yl)benzamide Derivatives

  • Structure : Lacks the thiazolyl group but retains the benzamide-benzothiazole core.
  • Properties: Studied for nonlinear optical (NLO) activity due to extended π-conjugation.

N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a)

  • Structure : Features a hydroxyl group adjacent to the methoxy substituent on the phenyl ring.
  • Functional Impact : The hydroxyl group introduces hydrogen-bonding capability, enhancing interactions with polar residues in cyclooxygenase/lipoxygenase (COX/LOX) enzymes. This contrasts with the target compound’s methoxy group, which prioritizes lipophilicity over direct H-bond donation .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Predicted)
Target Compound C₁₈H₁₂N₄O₂S₂ 380.45 3-methoxybenzamide, thiazolyl Moderate (logP ~3.2)
BA98488 C₂₄H₁₆N₆O₃S₄ 564.68 Dual benzothiazolyl-thiazolyl Low (logP ~5.1)
N-(1,3-Benzothiazol-2-yl)benzamide C₁₄H₁₀N₂OS 254.31 Benzamide, benzothiazole High (logP ~2.8)
6a C₁₂H₁₁N₃O₂S 261.30 4-hydroxy-3-methoxyphenyl Moderate (logP ~2.5)

Key Observations :

  • The target compound balances moderate solubility and molecular weight, making it suitable for oral bioavailability.
  • Bulkier analogues like BA98488 exhibit higher lipophilicity, which may limit aqueous solubility but enhance membrane permeability .

Antimicrobial Activity

  • Triazole-Benzothiazole Hybrids (e.g., Patel et al., 2010): Derivatives with 6-fluoro or 6-methyl substituents on benzothiazole showed potent activity against Staphylococcus aureus and Mycobacterium tuberculosis.
  • N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide: Demonstrated 129.23% activity in plant growth modulation assays, suggesting thiazole-linked benzamides have broad bioactivity. The methylphenyl group’s hydrophobicity may enhance membrane interaction compared to the target’s benzothiazole .

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition : Benzothiazole-thiazole hybrids (e.g., derivatives) with coumarin moieties show AChE inhibition. The target compound’s lack of a coumarin system may shift activity toward other targets, such as kinases or proteases .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a thiazole ring and a methoxybenzamide group. Its structural complexity contributes to its varied biological activities. The molecular formula is C17H15N3O2S2C_{17}H_{15}N_{3}O_{2}S_{2}, and it possesses several functional groups that enhance its reactivity and biological interactions.

Target Pathways

Research indicates that compounds containing benzothiazole and thiazole structures often target multiple biochemical pathways. Notable mechanisms include:

  • Inhibition of Folate Synthesis : Benzothiazole derivatives are known to disrupt folic acid production in microorganisms, which is crucial for their growth and replication.
  • Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial effects, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has been evaluated for its antiproliferative effects against several cancer cell lines. The results are summarized in the table below:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)3.7Induces apoptosis via EGFR inhibition
A549 (Lung Cancer)5.0Targets HER-2 signaling pathways
HCT116 (Colorectal Cancer)4.4Disrupts cell cycle progression

These findings suggest that the compound may selectively inhibit cancer cell growth while exhibiting lower toxicity towards normal cells .

Case Studies

A recent study investigated the compound's effects on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of 3.7 µM. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Another study focused on its antibacterial properties against Staphylococcus aureus and Escherichia coli, reporting MIC values of 16 µM and 32 µM, respectively. The mechanism was attributed to the inhibition of bacterial cell wall synthesis .

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